4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield the oxadiazole ring. Finally, the phenol group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Similar in structure but lacks the oxadiazole ring.
2-Chloro-5-(trifluoromethyl)phenyl furfural: Contains a furfural group instead of the oxadiazole ring
Uniqueness
4-Chloro-2-(5-{2-chloro-5-trifluoromethyl-phenyl}-[1,3,4]oxadiazol-2-yl)phenol is unique due to the presence of both the oxadiazole ring and the phenol group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H7Cl2F3N2O2 |
---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
4-chloro-2-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C15H7Cl2F3N2O2/c16-8-2-4-12(23)10(6-8)14-22-21-13(24-14)9-5-7(15(18,19)20)1-3-11(9)17/h1-6,23H |
InChI Key |
FPXUVUPHRADCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NN=C(O2)C3=C(C=CC(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.